molecular formula C14H13FN2O2S B2685943 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034544-07-3

3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Katalognummer: B2685943
CAS-Nummer: 2034544-07-3
Molekulargewicht: 292.33
InChI-Schlüssel: AYIGNMJFJYLLTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a fluorinated benzothiadiazole dioxide derivative featuring a benzyl group at position 3, a methyl group at position 1, and a fluorine atom at position 3. The thiadiazole dioxide core imparts high electron-withdrawing capacity and stability, while the substituents modulate steric, electronic, and solubility properties.

Eigenschaften

IUPAC Name

3-benzyl-5-fluoro-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-16-13-8-7-12(15)9-14(13)17(20(16,18)19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGNMJFJYLLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring in the presence of a base.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or fluoro positions, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, fluorinating agents like NFSI or Selectfluor

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the benzyl or fluoro positions.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.

Wirkmechanismus

The mechanism of action of 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, while in materials science, it may exhibit unique electronic properties due to its molecular structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of Benzothiadiazole Dioxides

[1,2,5]Thiadiazolo[3,4-f][1,10]phenanthroline (tdap)
  • Structure : A thiadiazole annulated with phenanthroline.
  • Key Properties :
    • Forms coordination complexes with transition metals (e.g., Fe, Co) via S•••S and S•••N interactions.
    • Exhibits spin crossover behavior in iron complexes, with transition temperatures varying by 150 K depending on solvent inclusion .
  • Applications : Magnetic materials, spin-crossover devices.
  • Contrast with Target Compound : Unlike the target compound, tdap lacks the 2,2-dioxide group and substituents like fluorine or benzyl, reducing its electron-accepting capacity and limiting its use in radical-based systems.
[1,2,5]Thiadiazolo[3,4-f][1,10]phenanthroline 1,1-Dioxide (tdapO₂)
  • Structure : The 1,1-dioxide derivative of tdap.
  • Key Properties: Stabilizes radical anions with tunable magnetic coupling (antiferromagnetic to ferromagnetic, J = −320 K to +24 K). Enhanced electron-accepting ability compared to non-dioxide thiadiazoles .
  • Applications : Radical anion salts, magnetic switches.
  • Contrast with Target Compound : While both contain thiadiazole dioxide moieties, tdapO₂’s annulated phenanthroline structure enables multidimensional crystal packing, unlike the simpler benzothiadiazole dioxide scaffold of the target compound.

Benzo[c][1,2,5]thiadiazole Derivatives in Polymer Science

4,7-Bis(5-bromoselenophen-2-yl)-5-fluoro-6-alkoxy Benzo[c][1,2,5]thiadiazole
  • Structure: Features selenophen and alkoxy substituents.
  • Key Properties :
    • Acts as an electron-deficient unit in polymers, enhancing charge transport in bulk heterojunction solar cells.
    • Achieves power conversion efficiencies (PCE) up to 7.4% in polymer solar cells .
  • Applications : Organic photovoltaics, conjugated polymers.

Benzodioxine-Based Thiadiazole Hybrids

(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide
  • Structure : Combines benzodioxine and thiadiazole moieties.
  • Key Properties :
    • Synthesized via condensation of benzodioxine aldehydes with thiosemicarbazide .
    • Primarily serves as an intermediate for further functionalization.
  • Applications : Precursor for bioactive molecules.
  • Contrast with Target Compound : The benzodioxine ring introduces distinct electronic effects, but the lack of a thiadiazole dioxide core reduces electron-withdrawing capacity compared to the target compound.

Data Table: Key Comparisons

Compound Name Structure Key Substituents Electronic Properties Applications References
3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide Benzothiadiazole dioxide 3-Benzyl, 5-Fluoro, 1-Methyl High electron affinity, lipophilic PET imaging, medicinal chemistry
tdap Thiadiazole annulated phenanthroline None Moderate electron affinity, coordination sites Magnetic materials
tdapO₂ Thiadiazole 1,1-dioxide annulated phenanthroline 1,1-Dioxide Radical stabilization, strong electron-accepting Magnetic switches
4,7-Bis(5-bromoselenophen-2-yl)-5-fluoro-6-alkoxy benzo[c]thiadiazole Benzo[c]thiadiazole Selenophen, alkoxy Electron-deficient, broad absorption Polymer solar cells
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine-thiadiazole hybrid Benzodioxine Moderate electron-withdrawing Synthetic intermediate

Research Findings and Implications

  • Electronic Properties: The thiadiazole dioxide core in the target compound enhances electron affinity compared to non-dioxide analogues, making it suitable for applications requiring stable charge-separated states (e.g., PET ligands) .
  • Substituent Effects: Fluorine and benzyl groups improve lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroimaging . In contrast, selenophen/alkoxy substituents in polymer derivatives optimize solubility and light absorption .
  • Magnetic and Coordination Behavior : While tdapO₂ leverages annulation for multidimensional magnetism, the target compound’s simpler structure prioritizes ligand-receptor interactions over crystal engineering .

Biologische Aktivität

3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a benzyl group, a fluoro group, and a methyl group attached to a thiadiazole ring. These structural characteristics suggest significant interactions with biological systems, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN2O2SC_{14}H_{13}FN_2O_2S with a molecular weight of approximately 284.33 g/mol. Its structure can be represented as follows:

InChI InChI 1S C14H13FN2O2S c1 16 13 8 7 12 15 9 14 13 17 20 16 18 19 10 11 5 3 2 4 6 11 h2 9H 10H2 1H3\text{InChI }\text{InChI 1S C14H13FN2O2S c1 16 13 8 7 12 15 9 14 13 17 20 16 18 19 10 11 5 3 2 4 6 11 h2 9H 10H2 1H3}

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in the fields of oncology and infectious diseases. The following sections detail specific activities observed in various studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiadiazole derivatives similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A review indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives demonstrated IC50 values as low as 0.28 μg/mL against MCF-7 cells .
  • Mechanism of Action :
    • The anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some derivatives have been shown to inhibit focal adhesion kinase (FAK), leading to reduced tumor growth .

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound may also exhibit antimicrobial properties:

  • Similar thiadiazole compounds have demonstrated effectiveness against various bacterial strains and fungi. The specific interactions with microbial targets need further elucidation but suggest a promising area for development in antimicrobial therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:

Compound NameKey DifferencesBiological Activity
3-Benzyl-5-chloro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxideContains a chloro group instead of a fluoro groupPotentially lower electronic properties affecting binding affinity
3-Benzyl-5-fluoro-1-ethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxideFeatures an ethyl group instead of a methyl groupDifferent potency in anticancer activity
5-Fluorobenzo-[2,1,3]-thiadiazoleLacks additional substitutions present in the target compoundLimited biological activity compared to more complex derivatives

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of thiadiazole derivatives:

  • Study on FAK Inhibition :
    • A study by Sun et al. (2011) evaluated various thiadiazole derivatives for their ability to inhibit FAK activity in HEPG2 cells. The most active compounds showed significant cytotoxicity and were linked to structural features that enhance their binding affinity .
  • Antiproliferative Effects :
    • Research conducted by Polkam et al. (2015) demonstrated that certain thiadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, and how can yield/purity be improved?

  • Methodological Answer : Begin with a stepwise synthesis protocol using Suzuki-Miyaura coupling for the benzyl group introduction, followed by fluorination via nucleophilic aromatic substitution. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using factorial design experiments to identify critical variables . Purification via column chromatography with silica gel (hexane:ethyl acetate gradient) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) . For improved yield, explore membrane-based separation technologies (e.g., nanofiltration) to isolate intermediates .

Q. How can the compound’s stability be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) using HPLC to monitor degradation products (e.g., hydrolysis of the sulfone group). Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability . Store samples in amber vials under nitrogen to prevent photolytic and oxidative degradation .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., benzyl group integration, fluorine coupling constants). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfone S=O stretching at ~1300 cm1^{-1}). X-ray crystallography resolves stereochemical ambiguities, particularly for the dihydrobenzo-thiadiazole core .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model reaction pathways (e.g., electrophilic aromatic substitution at the fluorinated position). Pair with kinetic isotope effect (KIE) studies to validate transition states. Use in situ Raman spectroscopy to monitor intermediates in real-time .

Q. What experimental designs are suitable for investigating its pharmacological targets?

  • Methodological Answer : Conduct high-throughput screening (HTS) against kinase or GPCR libraries. Use surface plasmon resonance (SPR) to quantify binding affinity (KdK_d). For in vivo models, employ zebrafish embryos to assess bioavailability and toxicity, followed by murine pharmacokinetic studies (plasma half-life, tissue distribution) .

Q. How can computational modeling predict its interactions with biological macromolecules?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding with target proteins (e.g., COX-2). Validate predictions via molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories. Analyze binding free energies using MM-PBSA calculations .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer : Conduct a meta-analysis of existing literature, focusing on assay conditions (e.g., cell line variability, solvent effects). Replicate key studies under standardized protocols (e.g., MTT assay with controlled DMSO concentrations). Use Bayesian statistics to quantify uncertainty in IC50_{50} values .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

  • Methodological Answer : Perform OECD 301 biodegradability tests in activated sludge. Use LC-MS/MS to quantify aqueous persistence. For ecotoxicity, conduct Daphnia magna acute toxicity assays (48-hour EC50_{50}) and algal growth inhibition tests (OECD 201) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.